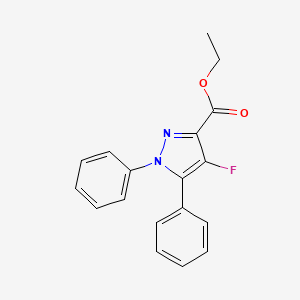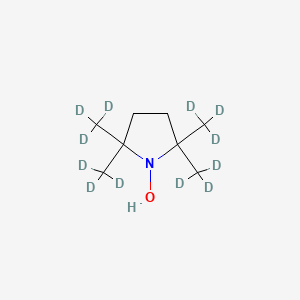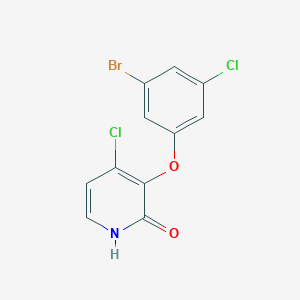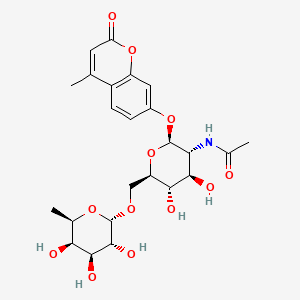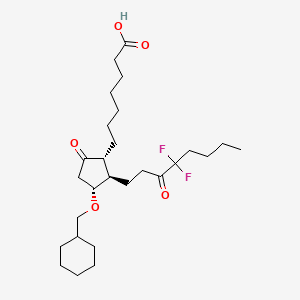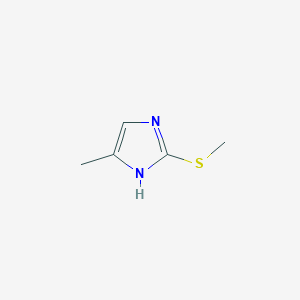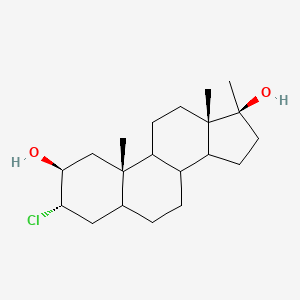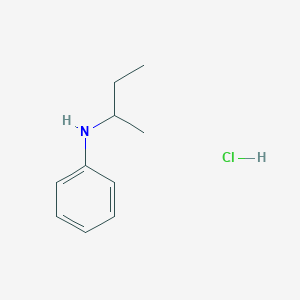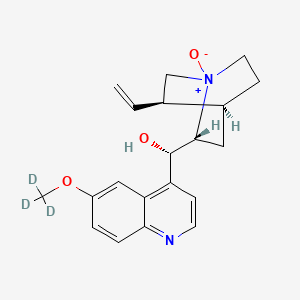
Leuprolide Acetate EP Impurity H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Leuprolide Acetate EP Impurity H involves liquid-phase peptide synthesis. The process typically includes the following steps :
Condensation of Protected Amino Acids: Protected amino acids are condensed using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures.
Deblocking: The protected dipeptides are deblocked using hydrogen chloride in dioxane.
Formation of Peptide Bonds: The deblocked dipeptides are further reacted to form longer peptide chains using standard carbodiimide methods.
Hydrogenation: The final peptide is hydrogenated in acetic acid in the presence of palladium hydroxide to remove protecting groups.
Purification: The resulting peptide is purified by precipitation from acetone.
Análisis De Reacciones Químicas
Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.
Aplicaciones Científicas De Investigación
Leuprolide Acetate EP Impurity H has several scientific research applications, including :
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Leuprolide Acetate formulations.
Biology: Studied for its interactions with biological receptors and its role in the modulation of hormonal pathways.
Medicine: Investigated for its potential effects on hormone-dependent conditions and its role in the development of therapeutic peptides.
Industry: Utilized in the quality control and validation of pharmaceutical manufacturing processes.
Mecanismo De Acción
Leuprolide Acetate EP Impurity H exerts its effects by interacting with gonadotropin-releasing hormone receptors (GnRHR). The binding of the compound to these receptors leads to the modulation of gonadotropin hormone levels, including luteinizing hormone and follicle-stimulating hormone . This interaction results in the downregulation of sex steroid levels, which is crucial for its therapeutic effects in hormone-dependent conditions .
Comparación Con Compuestos Similares
Leuprolide Acetate EP Impurity H can be compared with other similar compounds, such as :
Leuprolide Acetate: The parent compound, used widely in clinical settings for hormone-dependent conditions.
Goserelin Acetate: Another GnRH analog used for similar therapeutic purposes.
Triptorelin Acetate: A synthetic decapeptide analog of GnRH with similar applications.
This compound is unique due to its specific peptide sequence and its role as an impurity in the synthesis of Leuprolide Acetate. Its presence and identification are crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Propiedades
Fórmula molecular |
C59H84N16O12 |
|---|---|
Peso molecular |
1209.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1 |
Clave InChI |
GFIJNRVAKGFPGQ-BPBJJFQZSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


